3,5-Diiodo Thyroaldehyde

Description

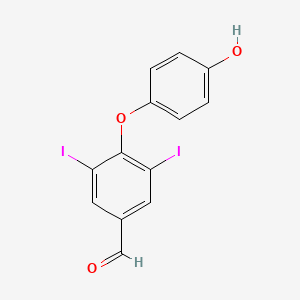

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxyphenoxy)-3,5-diiodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8I2O3/c14-11-5-8(7-16)6-12(15)13(11)18-10-3-1-9(17)2-4-10/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQONMRPJGSIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747687 | |

| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2828-49-1 | |

| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Synthesis and Controlled Derivatization of 3,5 Diiodo Thyroaldehyde

Contemporary Methodologies for the Laboratory Synthesis of 3,5-Diiodo Thyroaldehyde

The laboratory synthesis of this compound, specifically 3'-formyl-3,5-diiodo-L-thyronine, is not typically achieved through direct iodination of a pre-formed aldehyde. Instead, a more strategic approach involves the introduction of the formyl group onto a pre-existing di-iodinated thyronine scaffold. This method provides greater control over the position of the substituents on the phenolic ring.

A key route involves the manipulation of a 3,5-diiodo-L-thyronine derivative. nih.govresearchgate.net This approach allows for the late-stage introduction of the aldehyde functionality, which is advantageous for creating a variety of analogues. While direct literature on the specific synthesis of this compound is sparse, established methods for the formylation of phenols are highly applicable. These classical methods are often used to introduce an aldehyde group onto an activated aromatic ring, such as the phenolic ring of a thyronine derivative.

Two prominent methodologies for such a transformation include:

The Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) and a strong base, like potassium hydroxide, to achieve ortho-formylation of phenols. wikipedia.orgquora.comquora.com The reactive species is dichlorocarbene, which attacks the electron-rich phenoxide ring. wikipedia.orgstackexchange.com

The Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate activated aromatic compounds. researchgate.netorganic-chemistry.org This reaction is known for its utility in synthesizing aromatic aldehydes that are valuable intermediates. researchgate.netthieme-connect.de

These reactions, while general, provide a robust framework for the synthesis of this compound from its corresponding phenolic precursor. The choice of method would depend on the specific protecting groups present on the thyronine backbone to ensure compatibility with the reaction conditions.

Chemical Precursors and Reaction Pathways in this compound Formation

The formation of this compound relies on a sequence of well-established organic reactions, starting from protected amino acid precursors. The primary precursor for the thyronine structure is L-tyrosine.

The general synthetic pathway can be outlined as follows:

Protection: The amino and carboxyl groups of a tyrosine derivative are protected to prevent unwanted side reactions during subsequent steps.

Iodination: The protected tyrosine is iodinated at the 3 and 5 positions of the phenolic ring.

Coupling: The resulting di-iodotyrosine derivative is coupled with another phenolic derivative to form the characteristic diphenyl ether linkage of the thyronine core.

Formylation: The formyl group is introduced onto the outer phenolic ring (the 3'-position). This is a crucial step for which reactions like the Reimer-Tiemann or Vilsmeier-Haack are employed. For instance, in the Reimer-Tiemann reaction, the phenoxide of the thyronine precursor undergoes electrophilic substitution by dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl group yields the aldehyde. wikipedia.orgquora.com

Deprotection: Finally, the protecting groups on the amino acid backbone are removed to yield the final 3'-formyl-3,5-diiodo-L-thyronine.

A summary of the key reagents and precursors is provided in the table below.

| Reaction Step | Key Precursors/Reagents | Purpose |

| Protection | Boc-anhydride, Methanol (B129727)/H⁺ | Protection of amine and carboxylic acid groups |

| Iodination | Iodine monochloride (ICl) or N-Iodosuccinimide (NIS) | Introduction of iodine atoms at the 3 and 5 positions |

| Coupling | Di-iodotyrosine derivative, substituted phenol | Formation of the diphenyl ether linkage |

| Formylation | Chloroform/KOH (Reimer-Tiemann) or DMF/POCl₃ (Vilsmeier-Haack) | Introduction of the aldehyde (formyl) group |

| Deprotection | Trifluoroacetic acid (TFA) or strong acid | Removal of protecting groups |

Strategies for Chemical Derivatization and Structural Modification of this compound for Research Applications

The aldehyde functionality of this compound makes it a versatile intermediate for the synthesis of a wide array of derivatives for research purposes. nih.govresearchgate.net The reactivity of the formyl group allows for numerous chemical modifications, enabling the exploration of structure-activity relationships of thyroid hormone analogues. nih.govacs.org

Common derivatization strategies targeting the aldehyde group include:

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted amine derivatives. This is a powerful method for introducing diverse functional groups.

Wittig Reaction: Reaction with phosphorus ylides to convert the aldehyde into an alkene, allowing for the extension of the carbon chain and the introduction of various substituents.

Oxidation: Oxidation of the aldehyde to a carboxylic acid using reagents like potassium permanganate (B83412) or Jones reagent. This creates a new series of acidic analogues.

Reduction: Reduction of the aldehyde to a primary alcohol using reducing agents like sodium borohydride.

Condensation Reactions: Reaction with hydrazines, hydroxylamines, or semicarbazides to form hydrazones, oximes, and semicarbazones, respectively. These derivatives can be useful for characterization or for linking the molecule to other entities, such as fluorescent probes for analytical purposes.

These derivatization reactions are instrumental in creating libraries of novel compounds to probe the binding pockets of thyroid hormone receptors and to develop analogues with selective biological activities. nih.gov

Metabolic Pathways and Biochemical Interconversions of Iodothyronines Involving the Aldehyde Moiety

Enzymatic Conversion Pathways for 3,5-Diiodo Thyroaldehyde and its Precursors/Metabolites

The generation and metabolism of this compound are presumed to be governed by enzymes that act on the side chains of iodothyronines. While direct studies on this compound are limited, the metabolic pathways for structurally related compounds, such as 3-iodothyronamine (B1242423) and its corresponding acetic acid derivative, suggest the involvement of specific enzyme families. bioscientifica.com These include decarboxylases and amine oxidases for the formation and degradation of thyroid hormone metabolites. bioscientifica.com

The biochemical conversion of the precursor, 3,5-Diiodo-L-Thyronine (3,5-T2), to this compound would likely involve transamination or oxidative deamination. Subsequently, the aldehyde can be further metabolized. Oxidation of the aldehyde moiety to a carboxylic acid would be catalyzed by aldehyde dehydrogenases, FAD-linked enzymes that convert aldehydes into carboxylic acids, to form 3,5-diiodothyroacetic acid (DI-TAc). archive.org Conversely, reduction of the aldehyde could yield the corresponding alcohol. These pathways highlight the central position of the thyroaldehyde as an intermediate connecting the amine (thyronine) and acidic (thyroacetic acid) derivatives.

| Reaction Type | Precursor/Substrate | Enzyme Class (Putative) | Product |

|---|---|---|---|

| Oxidative Deamination / Transamination | 3,5-Diiodo-L-Thyronine (3,5-T2) | Amine Oxidase / Transaminase | This compound |

| Oxidation | This compound | Aldehyde Dehydrogenase | 3,5-Diiodothyroacetic Acid (DI-TAc) |

| Reduction | This compound | Aldehyde Reductase | 3,5-Diiodothyroethanol |

| Reductive Amination | This compound | (Various) | 3,5-Diiodo-L-Thyronine (3,5-T2) |

Investigation of this compound as a Putative Intermediate in Endogenous Thyroxine Biosynthesis

The biosynthesis of the primary thyroid hormones, thyroxine (T4) and 3,5,3'-triiodothyronine (T3), occurs within the thyroglobulin protein scaffold in the thyroid gland. While the coupling of diiodotyrosine (DIT) molecules is the established pathway, the precise roles of all potential intermediates are an area of ongoing investigation.

This compound itself is not widely recognized as a natural intermediate in the endogenous biosynthesis of thyroxine. However, its derivatives have been utilized in the chemical synthesis of thyroxine. Specifically, this compound Methyl Ether is documented as an intermediate in synthetic pathways for creating thyroxine. usbio.net Furthermore, 4-(4-Hydroxyphenoxy)-3,5-diiodo-benzaldehyde, another name for this compound, has been identified as an impurity of synthetic L-Thyroxine, suggesting its presence as a byproduct or intermediate in manufacturing processes. syninnova.com There is currently insufficient evidence from in vivo studies to confirm a role for this compound as a direct, endogenous precursor to thyroxine in the thyroid gland.

Catabolic Pathways and Degradation Mechanisms of Diiodothyronines with Structural Analogy to this compound

The catabolism of iodothyronines is a critical process for regulating hormone activity and facilitating their excretion. The primary degradation pathways include sequential deiodination, conjugation (sulfation and glucuronidation), and side-chain modification. nih.gov Due to its structural similarity to other diiodothyronines, it is expected that this compound undergoes analogous catabolic processes.

Deiodination, catalyzed by selenoenzymes known as deiodinases (Types 1, 2, and 3), is a major pathway for the metabolism of all iodothyronines. nih.govresearchgate.net These enzymes remove iodine atoms from either the inner or outer ring of the thyronine structure. researchgate.net For instance, 3,3'-diiodothyronine (B1196669) (3,3'-T2) is a product of T3 deiodination and is further deiodinated to monoiodothyronines. nih.govnih.gov

Conjugation reactions, particularly sulfation, are also significant. Sulfation often precedes and accelerates the deiodination of certain metabolites, such as 3,3'-T2, especially in the liver. osti.gov The liver and kidneys are the main sites for the formation and degradation of diiodothyronines like 3,3'-T2 and 3',5'-T2. jci.org Studies have shown that the liver is a primary site of extraction and clearance for these metabolites from circulation. jci.org Given that the ether bridge of iodothyronines like 3',5'-T2 is generally stable against cleavage during incubation with liver cells, degradation primarily occurs via deiodination and conjugation rather than a breakdown of the core structure. thieme-connect.com

| Metabolite | Primary Degradation Pathway(s) | Key Organs Involved | Research Finding |

|---|---|---|---|

| 3,3'-Diiodothyronine (3,3'-T2) | Deiodination, Sulfation | Liver, Kidney | Rapidly cleared by the liver; sulfation enhances subsequent deiodination. osti.govjci.org |

| 3',5'-Diiodothyronine (3',5'-T2) | Deiodination, Sulfation | Liver, Kidney | Metabolized via monodeiodination and sulfoconjugation in hepatocarcinoma cells. thieme-connect.com |

| Reverse T3 (rT3) | Deiodination | Liver | Rapidly deiodinated to 3,3'-T2. nih.gov |

| Triiodothyronine (T3) | Deiodination, Sulfation | Liver, Kidney | Deiodinated to 3,3'-T2; this reaction is slower than the conversion of T4 to T3. nih.gov |

Interplay of this compound with Other Key Thyroid Hormone Metabolites (e.g., 3,5-Diiodo-L-Thyronine)

The biochemical significance of this compound is intrinsically linked to its precursor, 3,5-Diiodo-L-Thyronine (3,5-T2). 3,5-T2 is a naturally occurring iodothyronine, thought to be produced from T3, that has garnered significant attention for its distinct biological activities. frontiersin.org It exerts rapid, thyromimetic effects on energy metabolism, primarily by acting at the mitochondrial level, without some of the adverse effects associated with T3. frontiersin.orgnih.gov

The interplay between the aldehyde and 3,5-T2 is defined by the metabolic transformations that connect them. As previously discussed, 3,5-T2 can be converted to this compound via deamination. This aldehyde can then be oxidized to 3,5-diiodothyroacetic acid. This places the aldehyde as a key intermediate in the side-chain metabolism pathway of 3,5-T2.

The effects of 3,5-T2 are well-documented and include:

Stimulation of Mitochondrial Respiration: 3,5-T2 rapidly enhances mitochondrial fatty acid oxidation and thermogenesis in skeletal muscle. nih.gov It achieves this by activating pathways like the AMPK-ACC-malonyl-CoA system and increasing the import of fatty acids into mitochondria. nih.govresearchgate.net

Regulation of Gene Expression: While many of its effects are non-genomic, 3,5-T2 can influence gene expression. It has been shown to regulate genes involved in lipid metabolism and mitochondrial biogenesis. mdpi.comnih.gov For example, it can induce Sirtuin 1 (SIRT1) activity, leading to increased fatty acid oxidation and decreased lipogenesis. nih.gov

Metabolic Regulation: Chronic administration of 3,5-T2 has been shown to increase resting metabolic rate, reduce body weight and cholesterol, and prevent diet-induced insulin (B600854) resistance in animal models. frontiersin.orgnih.gov

The interplay, therefore, lies in the potential for 3,5-T2 to be metabolized into this compound and its corresponding acetic acid, which may have their own unique biological activities or serve as intermediates in the ultimate degradation and clearance of 3,5-T2. While 3,5-T2 is known to be a potent modulator of energy metabolism, the specific roles of its aldehyde and acid derivatives remain an area for further investigation. nih.govfrontiersin.org

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Known Role/Activity |

|---|---|---|---|

| This compound | C15H11I2NO3 | 507.06 | Putative intermediate in side-chain metabolism of 3,5-T2. |

| 3,5-Diiodo-L-Thyronine (3,5-T2) | C15H13I2NO4 | 525.07 | Active metabolite; stimulates mitochondrial respiration and energy expenditure. frontiersin.orgnih.govnih.gov |

| 3,5-Diiodothyroacetic Acid (DI-TAc) | C15H12I2O5 | 542.06 | Oxidative metabolite of this compound. |

| Thyroxine (T4) | C15H11I4NO4 | 776.87 | Prohormone secreted by the thyroid gland. mdpi.com |

| 3,5,3'-Triiodothyronine (T3) | C15H12I3NO4 | 650.98 | Active thyroid hormone; putative precursor of 3,5-T2. frontiersin.orgmdpi.com |

| 3,3'-Diiodothyronine (3,3'-T2) | C15H13I2NO4 | 525.07 | Metabolite of T3 and rT3, rapidly cleared. nih.govjci.org |

Advanced Analytical Methodologies for the Characterization and Quantification of 3,5 Diiodo Thyroaldehyde in Research

High-Resolution Chromatographic and Mass Spectrometric Techniques for Metabolite Identification and Quantification

High-resolution chromatographic techniques, particularly liquid chromatography (LC), coupled with mass spectrometry (MS), represent the gold standard for the analysis of thyroid hormone metabolites like 3,5-Diiodo Thyroaldehyde. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity, allowing for the detection and quantification of minute amounts of the compound in biological samples. nih.govnih.gov

The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column. nih.gov The mobile phase often consists of a gradient of an aqueous solution (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with formic acid). nih.govnih.gov This setup allows for the efficient separation of this compound from other closely related iodothyronines and metabolites.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds. nih.govnih.gov High-resolution mass analyzers, such as Orbitrap or time-of-flight (TOF) instruments, provide accurate mass measurements, which aids in the confident identification of the compound. sterlingpharmasolutions.comresearchgate.net Tandem mass spectrometry (MS/MS) is employed for quantification and further structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. nih.gov This technique, often performed in multiple reaction monitoring (MRM) mode, ensures high selectivity by monitoring specific precursor-to-product ion transitions. semanticscholar.org Isotope dilution, using a stable isotope-labeled internal standard (e.g., 13C-labeled this compound), is the preferred method for accurate quantification, as it corrects for matrix effects and variations in sample preparation and instrument response. nih.gov

Interactive Table: Exemplary LC-MS/MS Parameters for Iodothyronine Analysis

| Parameter | Setting | Reference |

| Chromatography | ||

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) | nih.gov |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | nih.govnih.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | nih.govnih.gov |

| Flow Rate | 0.3 - 0.4 mL/min | nih.govnih.gov |

| Column Temperature | 40 °C | nih.gov |

| Injection Volume | 8 - 20 µL | nih.govnih.gov |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), negative or positive mode | nih.govnih.gov |

| Mass Analyzer | Triple Quadrupole, Orbitrap, Q-TOF | nih.govnih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) | semanticscholar.org |

| Internal Standard | Stable isotope-labeled analog (e.g., ¹³C₆-labeled) | nih.gov |

Application of Radiometric and Isotopic Tracing Methods in Iodothyronine Metabolic Research

Radiometric and isotopic tracing methods are indispensable tools for investigating the metabolic pathways of iodothyronines. oup.com These techniques allow researchers to follow the fate of a molecule through a biological system, providing insights into its synthesis, conversion, and degradation.

Historically, radioactive isotopes of iodine, such as ¹²⁵I and ¹³¹I, were instrumental in the initial characterization of thyroid hormone metabolism. oup.com By labeling precursor molecules like thyroxine (T4) or triiodothyronine (T3) with these radioisotopes, scientists could trace their conversion into various metabolites, including diiodothyronines, through techniques like autoradiography and gamma counting. oup.com

More recently, stable isotope tracing has become a prominent technique, largely due to its safety and the advanced analytical capabilities of mass spectrometry. nih.govbiorxiv.org In this approach, precursor molecules are synthesized with stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H). embopress.org When these labeled precursors are introduced into a cellular or animal model, the label is incorporated into downstream metabolites like this compound. Mass spectrometry can then distinguish between the labeled (newly synthesized) and unlabeled (endogenous) pools of the metabolite. nih.gov This allows for the determination of metabolic flux, or the rate of turnover of a metabolite pool, providing a dynamic view of metabolic pathways that is not achievable with concentration measurements alone. nih.govbiorxiv.org

Omics-Based Approaches: Proteomics and Metabolomics in Dissecting Iodothyronine Pathways

Omics technologies provide a global, systems-level view of molecular changes in response to various stimuli, making them powerful tools for dissecting complex metabolic networks like the iodothyronine pathways. frontiersin.orgnih.gov

Proteomics , the large-scale study of proteins, can be used to identify changes in the expression of enzymes and other proteins involved in the metabolism of this compound. metabolon.com For instance, a proteomics study could compare the protein profiles of tissues or cells under conditions of high versus low this compound levels. This might reveal the upregulation or downregulation of specific deiodinases, sulfotransferases, or other metabolic enzymes, providing clues to the pathways responsible for its formation and degradation. mdpi.com A proteomic study on the effects of 3,5-diiodo-L-thyronine (3,5-T2) in obese rats showed that the compound counteracted many high-fat diet-induced changes in the mitochondrial protein profile. frontiersin.org

Metabolomics , the comprehensive analysis of all metabolites in a biological sample, can provide a snapshot of the metabolic state and identify novel metabolites related to this compound. lcms.cz Untargeted metabolomics, using high-resolution LC-MS, can reveal unexpected changes in the metabolome in response to altered this compound levels, potentially identifying previously unknown metabolic pathways or biomarkers. imrpress.com Targeted metabolomics can be used to quantify a panel of known iodothyronines and their metabolites, providing a detailed picture of the metabolic cascade. wistar.org Integrating proteomics and metabolomics data can offer a more complete understanding of how changes in protein expression translate into alterations in metabolic function. imrpress.com

Advanced Spectroscopic and Microscopic Techniques for Structural and Cellular Localization Studies

Understanding the function of this compound requires knowledge of not only its structure but also its location within the cell. Advanced spectroscopic and microscopic techniques are crucial for these investigations.

While X-ray crystallography provides the ultimate resolution for determining the three-dimensional structure of molecules, obtaining crystals of membrane-associated proteins or small, flexible molecules can be challenging. oncohemakey.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structure elucidation in solution, but it is less sensitive than mass spectrometry. lcms.cz

Immunofluorescence confocal microscopy is a key technique for determining the subcellular localization of the enzymes that produce and metabolize this compound. nih.gov By using antibodies that specifically target these enzymes (e.g., deiodinases), researchers can visualize their location within the cell. For example, studies have shown that type 1 deiodinase (D1) is primarily located at the plasma membrane, while type 2 deiodinase (D2) is found in the endoplasmic reticulum. oncohemakey.comnih.govbioscientifica.com This differential localization has significant implications for where metabolites like this compound are produced and their subsequent access to cellular compartments and signaling pathways. oncohemakey.comnih.gov For instance, the localization of D2 in the endoplasmic reticulum is thought to facilitate the access of its product, T3, to the nucleus. nih.gov Similarly, understanding the localization of the enzymes that may produce this compound would provide critical insights into its potential sites of action.

Structure Activity Relationship Sar Studies and Rational Design of 3,5 Diiodo Thyroaldehyde Analogues

Conformational Analysis and Molecular Structure Elucidation of Iodothyronine Derivatives

The biological activity of iodothyronine derivatives is intrinsically linked to their three-dimensional structure and conformational flexibility. The diphenyl ether core of the thyronine scaffold allows for rotation around the ether bridge, leading to various possible conformations. The relative orientation of the two phenyl rings is a key determinant of how the molecule fits into the ligand-binding pocket of thyroid hormone receptors (TRs) and other related proteins like transthyretin (TTR) and deiodinases. nih.govnih.gov

Key conformations for iodothyronines are typically described as skewed or antiskewed. nih.gov X-ray crystallography studies on thyroid hormones and their analogues have been instrumental in elucidating these preferred conformations. pnas.orgnih.goviisc.ac.inrcsb.org For instance, the crystal structure of the deiodinase 3 (Dio3) catalytic domain revealed a binding pocket that accommodates the substrate in a specific orientation, highlighting the importance of molecular shape. pnas.orgrcsb.org Computer modeling and analysis show that potent inhibitors of deiodinase, such as certain aurone (B1235358) derivatives, can adopt an antiskewed conformation that mimics the natural substrate, 3,3',5-triiodothyronine (T3). nih.govnih.gov This structural homology allows them to interact favorably within the enzyme's active site. nih.gov

The conformation of these molecules is not static and can be influenced by the substitution pattern on the phenyl rings. The bulky iodine atoms at the 3 and 5 positions of the inner ring, as seen in 3,5-Diiodo Thyroaldehyde, play a significant role in restricting rotation and favoring specific spatial arrangements. This steric hindrance is a critical factor in how the molecule presents its other functional groups for interaction with biological targets.

Comparative Analysis of the Aldehyde Moiety's Impact on Molecular Interactions Versus Other Functional Groups (e.g., Carboxyl, Amino)

The side chain of the thyronine scaffold is a primary site for modification and plays a crucial role in determining the molecule's pharmacological profile. The nature of the functional group at the end of this side chain—be it an aldehyde, a carboxyl group (as in thyroacetic acids like Triac), or an amino group (as in thyronamines like T1AM)—dramatically influences molecular interactions and biological activity. oup.comfrontiersin.org

Carboxyl Group (e.g., 3,5-diiodothyroacetic acid): The carboxyl group is characteristic of the acidic metabolites of thyroid hormones. In-silico docking studies of thyroid hormone metabolites with the αvβ3 integrin receptor show that the carboxylic group is critical for binding. frontiersin.org It often interacts with divalent cations, such as Mg2+, within the receptor's metal-ion-dependent adhesion site (MIDAS) motif. frontiersin.org The deaminated forms of T3 and T4 (Triac and Tetrac, respectively) demonstrate the importance of this group for high-affinity binding to this particular receptor. frontiersin.org

Amino Group (e.g., 3,5-diiodothyronamine): The amino group, found in thyronamines, confers properties of a biogenic amine. oup.com These compounds are metabolites of thyroid hormones formed through decarboxylation. oup.comresearchgate.net Their interaction profile can differ significantly from their acidic counterparts. For example, while the carboxylic group of T4 interacts with a metal ion in the αvβ3 integrin, the amine group of T4 can form a hydrogen bond with the protein backbone. frontiersin.org Decarboxylation of thyroid hormone metabolites universally leads to a decreased binding affinity for the αvβ3 integrin, suggesting the amino group is less favorable for interaction at this specific site compared to the carboxyl group. frontiersin.org

Aldehyde Group (e.g., this compound): The aldehyde moiety represents an intermediate state between the amino group of a thyronamine (B1227456) and the carboxyl group of a thyroacetic acid. It is postulated to be a transient metabolite in the oxidative deamination of thyronamines by enzymes like monoamine oxidases (MAOs). oup.com While direct binding data for this compound is scarce, studies on related structures provide insight. For example, research involving the synthesis of 3'-substituted 3,5-diiodo-L-thyronines utilized a 3'-formyl (aldehyde) intermediate, highlighting its utility in synthetic chemistry. nih.gov The aldehyde group is polar and can act as a hydrogen bond acceptor. Its impact on receptor binding affinity relative to a carboxyl or amino group would depend heavily on the specific topology and amino acid composition of the binding pocket. For a receptor that relies on ionic interactions, the neutral aldehyde would likely result in weaker binding than a negatively charged carboxylate. Conversely, in a pocket where hydrogen bonding is paramount and charge is detrimental, the aldehyde could be more favorable than an amino or carboxyl group.

| Functional Group | Example Compound Class | Primary Interaction Type | Role in αvβ3 Integrin Binding |

|---|---|---|---|

| Carboxyl (-COOH) | Thyroacetic acids (e.g., Triac) | Ionic bonding, Hydrogen bonding | High affinity; interacts with MIDAS motif. frontiersin.org |

| Amino (-NH2) | Thyronamines (e.g., T1AM) | Hydrogen bonding, Electrostatic | Lower affinity than carboxyl; decarboxylation reduces binding. frontiersin.org |

| Aldehyde (-CHO) | Thyroaldehydes | Hydrogen bonding (acceptor) | Hypothesized to be intermediate; interactions are context-dependent. oup.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Iodothyronines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net For iodothyronines and their analogues (thyromimetics), QSAR models are invaluable tools for predicting binding affinity to thyroid hormone receptors (TRα and TRβ) and for designing new compounds with desired selectivity. nih.govresearchgate.netnih.gov

These models use a set of "descriptors"—numerical values that quantify various aspects of a molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics. By establishing a mathematical relationship between these descriptors and the observed biological activity (e.g., receptor binding affinity expressed as pIC50), a predictive model can be built. nih.gov

Recent QSAR studies on large datasets of TR ligands have successfully used machine learning algorithms, such as support vector regression, to create robust predictive models. nih.gov These studies have identified key molecular properties that govern binding affinity:

For TRα: Molecular volume, mass, and aromaticity were found to be significant factors. nih.gov

For TRβ: Molecular weight, electrical properties, and molecular hydrophilicity played a more crucial role. nih.gov

The insights from QSAR models can guide the rational design of new analogues. For example, if a model indicates that increased hydrophobicity in a specific region of the molecule enhances TRβ selectivity, chemists can focus on synthesizing analogues with lipophilic substituents at that position. These models, combined with molecular docking simulations, help to understand how ligands interact with receptor subtypes and what structural features drive selectivity. researchgate.net This approach facilitates the discovery of novel TR ligands with improved activity and selectivity profiles. researchgate.net

Design and Synthetic Exploration of Novel Chemical Analogues Based on the this compound Scaffold

The 3,5-diiodo thyronine framework, which includes this compound, serves as a foundational scaffold for the design and synthesis of novel thyromimetics. The goal of this exploration is often to create analogues with improved properties, such as selectivity for a specific thyroid hormone receptor subtype (e.g., TRβ over TRα) to achieve therapeutic benefits while minimizing side effects. frontiersin.orgpnas.orgmdpi.com

Synthetic strategies often involve modifying three key regions of the thyronine scaffold:

The Outer Phenyl Ring (Phenolic Ring): Substitution at the 3' position is a common strategy. A classic example is the synthesis of 3'-substituted 3,5-diiodo-L-thyronines, where a 3'-formyl (aldehyde) group served as a versatile chemical handle to introduce a wide variety of other functional groups. nih.gov

The Ether Linkage: Replacing the ether oxygen with other atoms or groups (e.g., a methylene (B1212753) bridge) can alter the conformational flexibility and properties of the molecule. This has led to the development of diphenylmethane-based thyromimetics. mdpi.comunina.it

The Side Chain: As discussed previously, altering the alanine (B10760859) side chain to other functional groups like acids, amines, or exploring halogen-free replacements is a key area of investigation. acs.orgwjgnet.com

Future Research Trajectories and Unanswered Questions in 3,5 Diiodo Thyroaldehyde Research

Precise Elucidation of Enzymatic Machinery for the Formation and Degradation of 3,5-Diiodo Thyroaldehyde

A critical area of future research is the precise identification and characterization of the enzymes responsible for both the synthesis and breakdown of this compound. While it is understood to be a derivative of thyroid hormones, the specific enzymatic pathways are not yet fully delineated. pagepressjournals.org

It is hypothesized that the formation of 3,5-diiodo-L-thyronine (3,5-T2), a related compound, occurs through the deiodination of 3,5,3'-triiodo-L-thyronine (T3). pagepressjournals.orgresearchgate.net However, direct in vitro demonstration of this conversion by deiodinase enzymes has proven challenging. nih.gov The degradation of T3 by type 2 deiodinase can lead to the production of 3,5-T2, suggesting a potential pathway for the generation of its aldehyde counterpart. researchgate.net Further research is needed to isolate and characterize the specific deiodinases, as well as potential decarboxylases and amine oxidases, that act on thyroid hormones and their intermediates to form this compound. fu-berlin.de Understanding the regulation of these enzymes will be key to comprehending how the levels of this compound are controlled within the body.

Comprehensive Investigation into the Full Spectrum of Biological Interplay of this compound and its Distinct Derivatives

The biological activities of this compound and its derivatives remain a fertile ground for investigation. While its precursor, 3,5-T2, has been shown to have metabolic effects, the specific actions of the aldehyde form are less understood. nih.gov Research indicates that 3,5-T2 can influence energy metabolism, lipid turnover, and mitochondrial respiration, often through mechanisms distinct from those of the primary thyroid hormone, T3. nih.govnih.gov

Future studies should aim to unravel the complete spectrum of biological interactions of this compound. This includes its effects on various tissues and cell types, and its potential role in physiological and pathophysiological states. For instance, 3,5-T2 has been shown to affect hepatic lipid metabolism and may have protective effects against liver damage. frontiersin.org It has also been implicated in the "browning" of white adipose tissue, a process that increases energy expenditure. mdpi.com Investigating whether this compound shares these properties or possesses unique biological functions is a key research objective. Furthermore, exploring the interactions of its derivatives, such as 3'-acetyl-3,5-diiodo-L-thyronine, which exhibits high thyromimetic activity despite low receptor affinity, could reveal novel structure-activity relationships. nih.gov

Development of Ultra-Sensitive Analytical Methods for Detection in Complex Biological Matrices at Physiologically Relevant Concentrations

A significant hurdle in understanding the physiological role of this compound is the difficulty in accurately measuring its low concentrations in biological samples. frontiersin.org The development of ultra-sensitive analytical methods is therefore a critical area for future research.

Current methods, such as radioimmunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been used for related compounds like 3,5-T2, but often struggle with the low concentrations present in human serum. frontiersin.orgnih.gov Challenges include matrix effects and the need for extensive sample preparation. nih.gov Future efforts should focus on refining these techniques to achieve the necessary sensitivity and specificity for this compound. This may involve the development of novel derivatization strategies to enhance signal intensity in mass spectrometry, or the creation of highly specific antibodies for immunoassays. nih.gov Establishing validated methods with well-defined limits of detection (LOD) and quantification (LOQ) is essential for accurately determining its physiological and pathological concentration ranges. mdpi.com

Exploration of Novel Synthetic Routes and Derivatization Applications for Advanced Research Probes

To facilitate further research into its biological functions, the development of efficient and versatile synthetic routes for this compound and its derivatives is crucial. Established methods for synthesizing related 3'-substituted 3,5-diiodo-L-thyronines provide a starting point. nih.gov

Future research in this area should focus on creating novel synthetic pathways that allow for the introduction of various functional groups and labels. This would enable the production of a diverse library of derivatives that can be used as research probes. For example, the synthesis of fluorescently or radioactively labeled versions of this compound would be invaluable for tracking its distribution and metabolism in vitro and in vivo. Furthermore, the creation of photoaffinity labels could help to identify its molecular targets and binding partners. The development of such advanced research tools will be instrumental in elucidating the mechanisms of action of this intriguing thyroid hormone metabolite.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer : Fit data to sigmoidal curves (Hill equation) using nonlinear regression. Report EC₅₀/IC₅₀ values with 95% confidence intervals. Apply ANOVA for multi-group comparisons and adjust for multiple testing (e.g., Bonferroni correction). Use tools like GraphPad Prism for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.